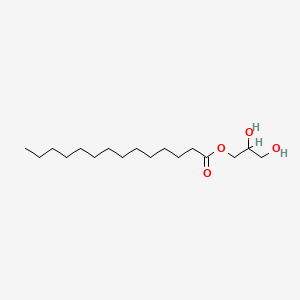
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as MITD, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MITD is a heterocyclic compound that contains an isoindole ring system, which is a common motif in many biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and preventing cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione. One area of interest is the development of new derivatives of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione with improved anticancer activity and selectivity. Another area of research is the investigation of the mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, which could provide insights into its potential therapeutic applications. Additionally, 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione could be used as a building block for the synthesis of new materials with unique properties, such as semiconductors or conductive polymers.
Synthesemethoden
The synthesis of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves the condensation of 2,3-dimethyl-1,4-quinone with aniline in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been investigated as a potential inhibitor of protein-protein interactions, which play a critical role in many biological processes.
Eigenschaften
CAS-Nummer |
7530-28-1 |
|---|---|
Produktname |
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
XMGHVGSVJSKEOA-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1)C(=O)NC2=O |
Kanonische SMILES |
CC1=CCC2C(C1)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



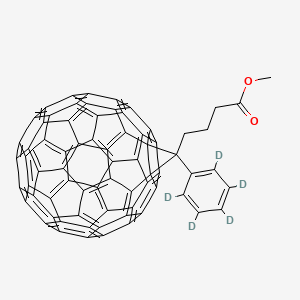
![5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole](/img/structure/B3429518.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
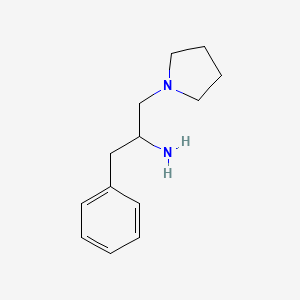

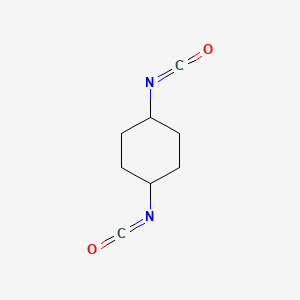
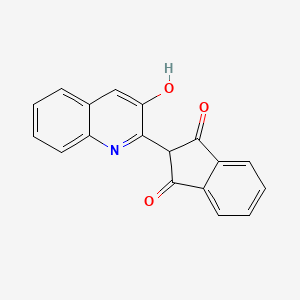



![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
